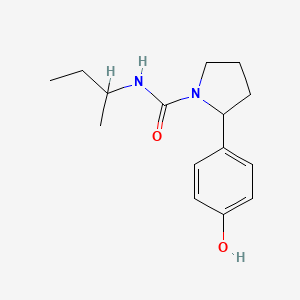
N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide, also known as PAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. In particular, N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide has been shown to interact with the protein HSP90, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death). These effects make N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide a valuable tool for researchers studying various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide is its versatility in terms of its potential applications in scientific research. However, one limitation of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide. One area of interest is the development of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide and to identify potential new targets for its use in scientific research.
Méthodes De Synthèse
The synthesis of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide involves a series of chemical reactions that begin with the reaction of 2-bromo-1-cyclopentanone with hydrazine hydrate to form 1-hydrazinylcyclopentanone. This compound is then reacted with 1-pyrazole-1-propanol in the presence of a catalyst to form N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide.
Applications De Recherche Scientifique
N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide has been used in a variety of scientific research applications, particularly in the fields of neuroscience and cancer research. In neuroscience, N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide has been shown to have potential as a neuroprotective agent, as well as a modulator of neurotransmitter release. In cancer research, N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide has been shown to have anti-tumor effects, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-10(9-14-8-4-7-12-14)13-17(15,16)11-5-2-3-6-11/h4,7-8,10-11,13H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPOVNOSTLUMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NS(=O)(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)


![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)
![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7528849.png)
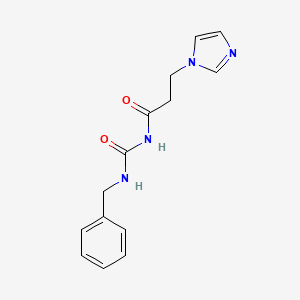
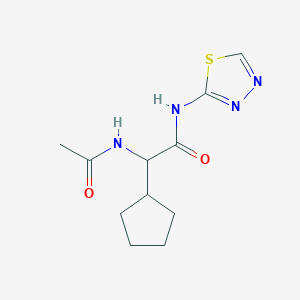
![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
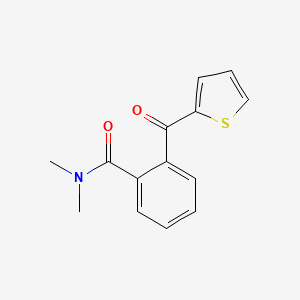
![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
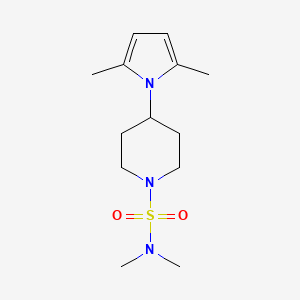
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)
